

Ilicicolin C molecular docking and SPR binding studies

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Compound Focus: Ilicicolin C

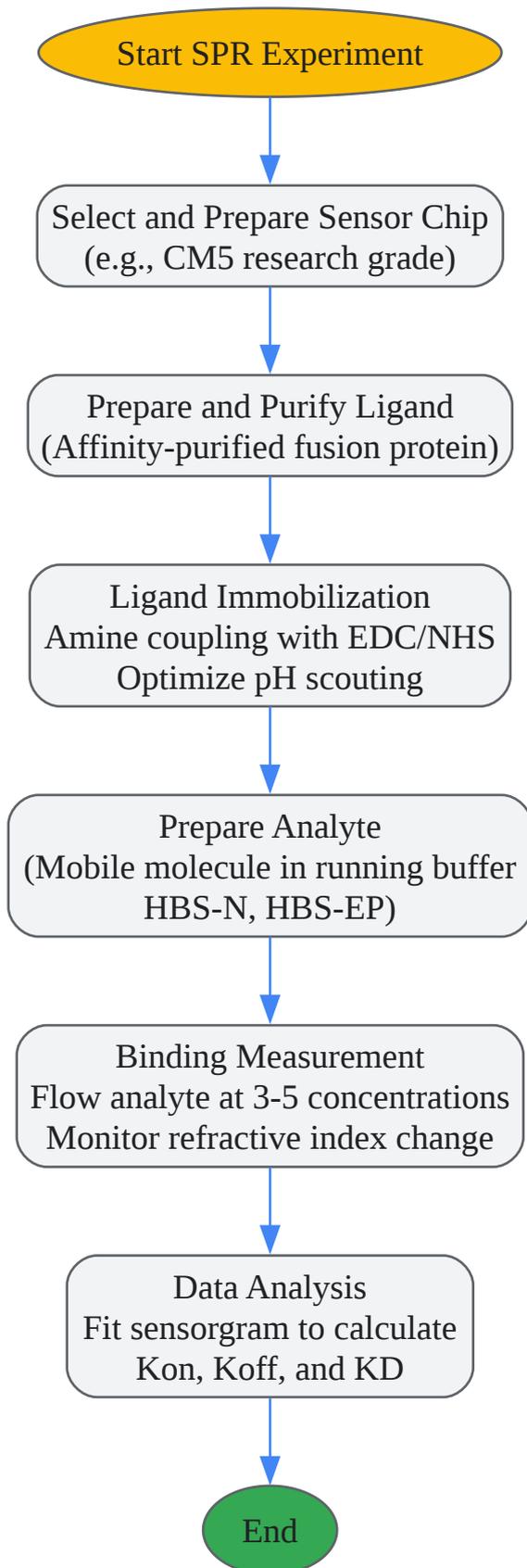
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Methodological Framework for SPR Binding Studies

Surface Plasmon Resonance (SPR) is a powerful optical technique used for real-time, label-free detection of molecular interactions, ideal for quantifying binding kinetics and affinity [1]. The following workflow outlines a typical SPR experiment, based on general principles from the search results [1] [2].



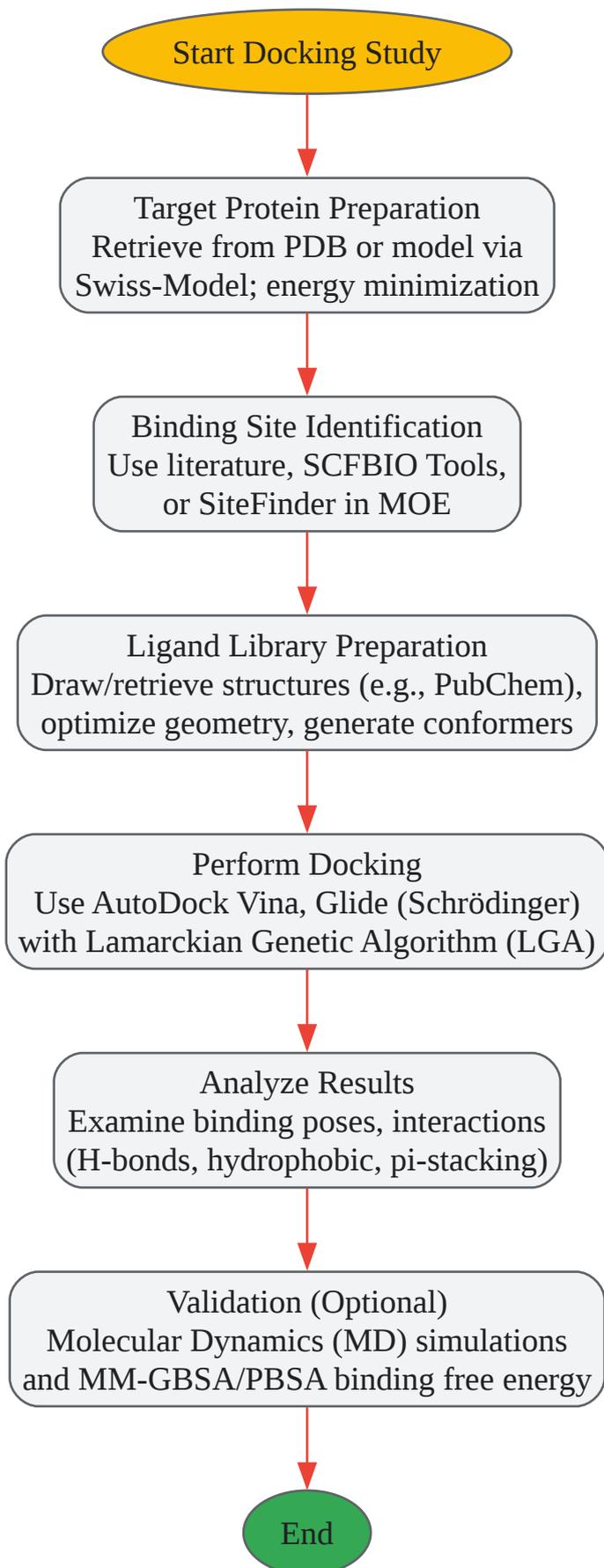
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The table below details the key reagents and buffers required for an SPR assay [1].

Component Type	Specific Examples
Sensor Chip	CM5 research grade (carboxymethylated dextran matrix)
Running Buffers	HBS-N (0.15 M NaCl, 0.01 M HEPES, pH 7.4), HBS-EP (HBS-N with 3 mM EDTA & 0.005% surfactant P20)
Coupling Reagents	EDC (0.4 M), NHS (0.1 M), Ethanolamine-HCl (1.0 M, pH 8.5) for amine coupling
Immobilization Buffers	10 mM Sodium Acetate (pH 4.0-5.5), 10 mM Sodium Tetraborate (pH 8.5)
Regeneration Solutions	10 mM Glycine-HCl (pH 1.5-3.0), 50 mM NaOH

Methodological Framework for Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) to a target protein [3]. The general workflow is as follows.



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Key parameters and software used in molecular docking studies are summarized below [4] [5] [3].

Aspect	Common Tools & Parameters
Protein Preparation	Protein Preparation Wizard (Schrödinger), SwissPDBViewer; steps: add hydrogens, assign charges, optimize H-bond network, energy minimization [3] [6].
Ligand Preparation	ChemSketch, LigPrep (Schrödinger), Open Babel; steps: geometry optimization, generate tautomers/stereoisomers [3] [6].
Docking Software	AutoDock Vina, Glide (Schrödinger), MOE (Molecular Operating Environment) [5] [3] [7].
Key Scoring Parameters	Binding affinity (kcal/mol), Inhibition constant (Ki), Root-mean-square deviation (RMSD) [5].
Interaction Analysis	Discovery Studio Visualizer, MOE; analyze H-bonds, hydrophobic, ionic, and pi-pi interactions [5] [7].

Related Compounds & Suggested Research Path

While data for **Ilicicolin C** was unavailable, research on structurally related molecules can offer valuable insights.

- **Ilicicolin A**: This derivative has been shown to inhibit the **Enhancer of Zeste Homolog 2 (EZH2)** pathway in castration-resistant prostate cancer models. It reduces EZH2 protein levels and suppresses its binding to promoter regions of key genes, demonstrating a potential binding mechanism and biological target for the ilicicolin family [8].
- **Ilicicolin H & K**: These are potent antifungals that target the **mitochondrial cytochrome bc1 complex**. The biosynthetic gene cluster for Ilicicolin H is known, and Ilicicolin K was recently discovered, highlighting that this chemical family has defined and high-value biological targets [9].

Given the lack of direct data, your research on **Ilicicolin C** can proceed by:

- **Target Identification**: Based on the activity of other ilicicolins, you could investigate similar targets like EZH2 or the cytochrome bc1 complex.

- **Structure Preparation:** If the structure of **Ilicicolin C** is not publicly available, you may need to model it using computational chemistry software.
- **Protocol Application:** Use the detailed methodologies for SPR and molecular docking provided above as a robust starting point for your experimental design.

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